Diamminedibromopalladium(II)

Description

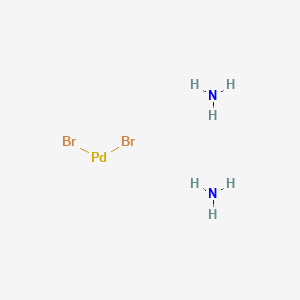

Structure

2D Structure

Properties

IUPAC Name |

azane;dibromopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAAECNKUYLOJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Br[Pd]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15654-59-8, 14591-90-3 | |

| Record name | Palladium, diamminedibromo-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15654-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedibromopalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Diamminedibromopalladium Ii

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the solid-state characterization of diamminedibromopalladium(II), offering unambiguous determination of its crystal and molecular structure.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

The molecular structure of the cis and trans isomers of diamminedibromopalladium(II) has been determined using single-crystal X-ray diffraction, revealing key differences in their crystallographic parameters.

| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| cis-[Pd(NH₃)₂Br₂] | Orthorhombic | Pbca | 13.3202(7) | 12.7223(6) | 7.05854(3) | 90 | 90 | 90 | 8 |

| trans-[Pd(NH₃)₂Br₂] | Triclinic | P1 | 6.7854(3) | 7.1057(3) | 6.6241(2) | 103.221(3) | 102.514(2) | 100.386(3) | 2 |

Data sourced from Kirik et al. (2000) iucr.orgnih.govresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials, enabling phase identification and the study of crystalline purity. unesp.brresearchgate.netspuvvn.edu In the context of diamminedibromopalladium(II), PXRD has been instrumental in characterizing the different crystalline phases, including the cis, trans, and β-trans modifications. iucr.orgnih.govresearchgate.net The technique has also been employed to monitor thermally induced phase transformations between these isomers. iucr.orgnih.gov The comparison of experimental powder patterns with calculated patterns from single-crystal data confirms the phase purity of the synthesized materials. iucr.org

Geometrical Analysis of Palladium(II) Coordination Sphere (e.g., Square Planar Geometry)

The coordination geometry of the palladium(II) center in diamminedibromopalladium(II) is a key feature of its molecular structure. Palladium(II) complexes, particularly those with a d⁸ electron configuration, strongly favor a square planar coordination geometry. researchgate.netquora.comuomustansiriyah.edu.iq In both the cis and trans isomers of diamminedibromopalladium(II), the palladium atom is coordinated to two ammonia (B1221849) ligands and two bromide ligands in a square planar arrangement. iucr.orgresearchgate.netchegg.com

In the cis isomer, the two ammonia ligands and two bromide ligands occupy adjacent positions, while in the trans isomer, they are situated opposite to each other. wikieducator.org The virtually planar complexes of cis-[Pd(NH₃)₂Br₂] take the form of a slightly distorted regular trapezoid. iucr.org The bond angles around the palladium center are close to the ideal 90° for a square planar geometry, with slight deviations due to steric and electronic effects.

Selected Geometric Parameters for cis-[Pd(NH₃)₂Br₂]

| Bond | Distance (Å) | Bond | Angle (°) |

| Pd-Br(1) | 2.436 | Br(1)-Pd-Br(2) | 91.5 |

| Pd-Br(2) | 2.441 | N(1)-Pd-N(2) | 90.5 |

| Pd-N(1) | 2.05 | Br(1)-Pd-N(1) | 178.0 |

| Pd-N(2) | 2.06 | Br(2)-Pd-N(2) | 177.9 |

Note: Specific bond lengths and angles can vary slightly between different crystallographic studies. The data presented is a representative example.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Columnar Packing of cis-Pd(NH₃)₂Br₂ Entities)

The Pd···Pd distances along these columns are approximately 3.389 Å and 3.523 Å. iucr.org Although these distances are longer than the Pd-Pd bond in metallic palladium, they suggest the presence of second-order coordination interactions that contribute to the stability of the columns. iucr.org The packing of cis-[Pd(NH₃)₂Br₂] is described as a "double-side" molecular packing, which differs from the "one-side" packing observed in the analogous chloro complex. iucr.org These intermolecular interactions play a significant role in the crystal engineering of such complexes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in a molecule.

¹H NMR Spectroscopy for Proton Chemical Shifts and Ligand Environment

¹H NMR spectroscopy provides valuable information about the protons within the ammonia ligands of diamminedibromopalladium(II). The chemical shift of the protons in the coordinated ammonia molecules is influenced by the electronic environment around the palladium center. acs.org Upon coordination to the palladium(II) ion, the protons of the ammonia ligands experience a downfield shift compared to free ammonia. This shift is a result of the deshielding effect caused by the electron-withdrawing nature of the metal center. ucl.ac.uk

The chemical environment of the protons in the cis and trans isomers is expected to be different, which could, in principle, lead to distinct ¹H NMR spectra. However, the lability of palladium(II) complexes in solution can sometimes lead to ligand exchange processes that may complicate the spectra. acs.org The specific chemical shifts can be influenced by factors such as the solvent used and the presence of any impurities. ucl.ac.uk While detailed ¹H NMR data for diamminedibromopalladium(II) is not extensively reported in the literature, studies on similar ammine complexes of platinum and palladium show that the NH₃ protons typically resonate in a specific region of the spectrum, and their chemical shift can provide insights into the ligand-metal bonding. psu.edu

¹⁹⁵Pt NMR Spectroscopy for Palladium(II) Analogs

While palladium itself does not have a commonly used NMR-active isotope for routine analysis, its congener in the periodic table, platinum, possesses the NMR-active spin ½ nucleus, ¹⁹⁵Pt. researchgate.nethuji.ac.il With a natural abundance of 33.8%, ¹⁹⁵Pt NMR spectroscopy is a highly sensitive probe for the structural and electronic characterization of platinum complexes. researchgate.net Given the chemical similarities between palladium(II) and platinum(II) complexes, ¹⁹⁵Pt NMR studies on platinum analogs can provide valuable insights into the coordination environment, ligand effects, and structure of related palladium compounds. osti.gov

The chemical shift range in ¹⁹⁵Pt NMR is vast, spanning over 15,000 ppm, which makes it extremely sensitive to the oxidation state of the metal, the nature of the coordinated ligands, and the geometry of the complex. researchgate.net For square-planar Pt(II) complexes, analogous to the expected geometry of Diamminedibromopalladium(II), the chemical shifts are highly dependent on the donor atoms of the ligands. The substitution of a ligand with another of different σ-donating or π-accepting ability causes a predictable shift in the ¹⁹⁵Pt resonance. For example, replacing a chloride ligand with a "softer," stronger σ-donating ligand like a phosphine (B1218219) results in a significant upfield shift of the ¹⁹⁵Pt signal. bas.bg

For a hypothetical platinum analog, Diamminedibromoplatinum(II) (Pt(NH₃)₂Br₂), one would expect a specific chemical shift in the ¹⁹⁵Pt NMR spectrum that is characteristic of the [PtN₂Br₂] coordination sphere. The precise chemical shift would depend on the isomer (cis or trans).

Table 1: Representative ¹⁹⁵Pt NMR Data for Platinum(II) Analogs This table is illustrative and shows typical data for related Pt(II) complexes to infer the expected characteristics for an analog of the title compound.

| Complex | Solvent | ¹⁹⁵Pt Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| cis-[PtCl₂(DMSO)₂] | CDCl₃ | -3542.5 | bas.bg |

| trans-[PtCl₂(Py)₂] | CDCl₃ | -2965 | bas.bg |

Note: The chemical shifts are referenced relative to [PtCl₆]²⁻.

2D NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of complex molecules by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei. rsc.orgacs.org Among the most common heteronuclear 2D NMR experiments are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC) spectroscopies. columbia.educ6h6.org

For the compound Diamminedibromopalladium(II) , standard ¹H-¹³C HSQC and HMBC experiments are not applicable. The reason, as stated previously, is the complete absence of carbon atoms in its structure. These techniques are fundamentally designed to probe ¹H-¹³C connectivities, which are non-existent in this inorganic complex.

However, in the broader context of palladium chemistry, particularly for complexes with organic ligands, HSQC and HMBC are vital tools. For instance, in studies of palladium(II) pincer complexes with amino acid-derived ligands, 2D NMR techniques like COSY, HSQC, and HMBC were essential for the complete and unambiguous assignment of all proton and carbon resonances, confirming the coordination mode of the ligands. acs.org Overlaying HSQC and HMBC spectra can be a powerful strategy to differentiate between direct and long-range correlations and to quickly assemble the molecular structure. acdlabs.com

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. spectroscopyonline.comcovalentmetrology.com These techniques are highly complementary and powerful for elucidating the structure of coordination compounds like Diamminedibromopalladium(II). spectroscopyonline.commjcce.org.mk

Analysis of Metal-Ligand Vibrations and Ligand Binding Modes

The low-frequency region of the FT-IR and Raman spectra (typically below 600 cm⁻¹) is particularly informative for coordination compounds as it contains the vibrations associated with the metal-ligand bonds. For Diamminedibromopalladium(II), the key vibrations are the Pd-N stretching and bending modes from the ammine ligands and the Pd-Br stretching and bending modes from the bromide ligands.

The number and activity (IR or Raman) of these vibrations depend on the point group symmetry of the complex. The cis isomer (C₂v symmetry) and the trans isomer (D₂h symmetry) of Diamminedibromopalladium(II) will have different selection rules for their vibrational modes. For example, in the trans isomer with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa. The cis isomer, lacking a center of inversion, can have vibrations that are active in both IR and Raman spectra. This difference is a powerful diagnostic tool for distinguishing between the two geometric isomers.

The coordination of the nitrogen and oxygen atoms to the palladium center in Schiff base complexes is supported by the appearance of new bands corresponding to ν(Pd-N) and ν(Pd-O) in the far-infrared region. analis.com.my Similarly, the formation of Pd-N and Pd-Br bonds in Diamminedibromopalladium(II) will give rise to characteristic bands.

Table 2: Typical Vibrational Frequencies for Metal-Ligand Bonds in Palladium(II) Ammine Halide Complexes

| Vibration Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| ν(Pd-N) | 400 - 575 | IR, Raman |

| ν(Pd-Br) | 200 - 300 | IR, Raman |

Note: The exact frequencies are dependent on the specific geometry (cis/trans) and solid-state packing effects.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule as it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgshu.ac.uk For transition metal complexes, this technique provides valuable information about the d-orbital splitting and the nature of the metal-ligand bonding.

Diamminedibromopalladium(II) is a d⁸ square-planar complex. Its electronic spectrum is expected to be characterized by two main types of transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) transitions.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. For square-planar d⁸ complexes, several spin-allowed d-d transitions are possible (e.g., ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, ¹A₁g → ¹E₁g). These transitions are typically weak (laporte-forbidden) and appear as broad bands in the visible or near-UV region of the spectrum. mdpi.comsemanticscholar.org

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the excitation of an electron from a ligand-based orbital to a vacant metal d-orbital. LMCT transitions are generally much more intense than d-d transitions. In Diamminedibromopalladium(II), both the ammine and bromide ligands can participate in LMCT. The Br⁻ → Pd(II) LMCT bands are expected to occur at lower energy (longer wavelength) than the NH₃ → Pd(II) bands due to the lower electronegativity of bromine. These intense bands are typically observed in the UV region. mdpi.compjsir.org

The positions and intensities of these bands are sensitive to the ligands and the geometry of the complex, making UV-Vis spectroscopy a useful tool for characterizing the coordination environment of the palladium(II) ion. researchgate.netresearchgate.net

Table 3: Expected Electronic Transitions for Diamminedibromopalladium(II)

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| d-d Transitions | 350 - 550 | Weak, spin-allowed transitions within the palladium d-orbitals. |

| Br⁻ → Pd(II) LMCT | 280 - 350 | Intense charge transfer from bromide ligands to palladium. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for confirming the molecular weight of a complex and investigating its fragmentation pathways, which provides structural clues.

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a vaporized sample with a high-energy electron beam, causing ionization and extensive fragmentation. This technique is generally not the primary choice for inorganic coordination complexes like diamminedibromopalladium(II) due to their low volatility and tendency to decompose upon heating.

Instead of a clear molecular ion peak ([M]⁺), the EI spectrum would likely show fragments resulting from thermal decomposition in the ion source prior to ionization. The expected gas-phase decomposition would involve the step-wise loss of the neutral ammine ligands and bromide radicals or hydrogen bromide (HBr). The fragmentation pattern would be complex, reflecting the cleavage of the Pd-N and Pd-Br bonds. unl.ptrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile and thermally sensitive coordination complexes directly from solution. nih.govnih.gov For diamminedibromopalladium(II), ESI-MS analysis would be expected to show a prominent molecular ion, often as a protonated species [M+H]⁺ or an adduct with a cation from the solvent or a salt, such as [M+Na]⁺. researchgate.net

Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID) of a selected parent ion, is used to probe the structure. For related palladium(II) bromo complexes, the most common fragmentation pathway observed is the sequential loss of neutral molecules like HBr. nih.gov Fragmentation of the ammine ligand could also occur under higher energy CID conditions. nih.gov The isotopic pattern of palladium, which has several stable isotopes, provides a definitive signature for identifying palladium-containing fragments. acs.org

| Ion | Formula | Calculated m/z (for ¹⁰⁶Pd, ¹⁴N, ¹H, ⁷⁹Br) | Comment |

|---|---|---|---|

| [M]⁺ | [Pd(NH₃)₂Br₂]⁺ | 300.78 | Molecular ion (radical cation) |

| [M+H]⁺ | [Pd(NH₃)₂Br₂H]⁺ | 301.79 | Protonated molecule |

| [M-Br]⁺ | [Pd(NH₃)₂Br]⁺ | 221.88 | Loss of a bromide radical |

| [M-HBr]⁺ | [Pd(NH₃)₂(Br)]⁺ | 220.87 | Loss of neutral HBr (rearrangement) |

| [M-NH₃]⁺ | [Pd(NH₃)Br₂]⁺ | 283.75 | Loss of a neutral ammine ligand |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. It is an invaluable tool for assessing the purity of diamminedibromopalladium(II) and its stability (molecular sustainability) in solution. nih.govmit.edu

A reversed-phase HPLC method can separate the neutral complex from ionic impurities, starting materials, or degradation products. uct.ac.za The eluent from the column is directed into the ESI source of the mass spectrometer. The MS detector then provides mass information for each separated component, allowing for unambiguous identification. This technique is particularly useful for monitoring the solution-state stability of the complex over time, as it can detect and identify the formation of new species resulting from ligand exchange, decomposition, or solvent coordination. nih.govru.nl

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. For diamminedibromopalladium(II), analysis would focus on nitrogen and hydrogen content. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's chemical formula. A close match between the experimental and theoretical values provides strong evidence for the bulk purity and correct elemental composition of the synthesized compound. uj.ac.zabeilstein-journals.orgbartin.edu.tr

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Palladium | Pd | 106.42 | 35.42% |

| Nitrogen | N | 14.01 | 9.32% |

| Bromine | Br | 79.90 | 53.18% |

| Hydrogen | H | 1.01 | 2.01% |

Note: Theoretical percentages are calculated based on the molecular formula and atomic masses.

Molar Electrical Conductivity Measurements for Electrolytic Behavior

Molar electrical conductivity measurements are a fundamental technique for characterizing coordination compounds in solution, providing insight into their electrolytic nature. This method distinguishes between electrolytic complexes, which dissociate into ions in a solvent, and non-electrolytic complexes, which remain as neutral entities. The magnitude of the molar conductivity (ΛM) is indicative of the number of ions present in the solution.

For diamminedibromopalladium(II), a neutral square planar complex, the expected molar conductivity in various solvents is low, characteristic of a non-electrolyte. While specific molar conductivity data for diamminedibromopalladium(II) is not extensively reported in the literature, the behavior of analogous palladium(II) and platinum(II) complexes provides a strong basis for its expected properties.

Studies on a range of palladium(II) complexes containing amine and diamine ligands consistently show them to be non-electrolytes or, at most, weak electrolytes in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For instance, various palladium(II) complexes with mixed amine ligands exhibit molar conductivity values in DMSO that are too low to be considered electrolytes. orientjchem.org Similarly, a series of palladium(II) and platinum(II) complexes with thiosemicarbazone ligands showed molar conductance values in DMF at 25°C in the range of 6–20 mS cm² mol⁻¹, which is significantly below the threshold for a 1:1 electrolyte (typically 60–80 mS cm² mol⁻¹ in DMF). mdpi.comajchem-a.com

The low conductivity of these complexes is attributed to the strong covalent bonds between the palladium(II) center and the coordinated ligands (ammonia and bromide ions in this case), preventing their dissociation in solution. The general expectation for diamminedibromopalladium(II) is that it will behave as a non-electrolyte, in line with the established trend for neutral palladium(II) ammine complexes. researchgate.net

Table 1: Molar Conductivity of Representative Palladium(II) Complexes

| Complex | Solvent | Concentration (M) | Molar Conductivity (ΛM) (S cm² mol⁻¹) | Electrolytic Nature | Reference |

| [Pd(L)Cl₂] type complexes | DMSO | 1 x 10⁻³ | Low | Non-electrolyte | orientjchem.org |

| [Pd(TSC)Cl] type complexes | DMF | 1 x 10⁻³ | 9 - 20 | Non-electrolyte | mdpi.comajchem-a.com |

| [Pd(C₁₈H₁₇N₃O₂)(ox)] | 14.3 | Non-electrolyte | ajchem-a.com | ||

| [Pd(C₁₈H₁₇N₃O₂)(pyph)] | 12.6 | Non-electrolyte | ajchem-a.com |

This table presents data for analogous palladium(II) complexes to illustrate the expected electrolytic behavior of diamminedibromopalladium(II).

Thermal Analysis (e.g., Thermal Gravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in determining the thermal stability and decomposition pathways of coordination compounds like diamminedibromopalladium(II). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

For diamminedibromopalladium(II), thermal decomposition studies indicate that the compound is stable up to a certain temperature, after which it undergoes decomposition. The trans-isomer of diamminedibromopalladium(II) is reported to decompose at 290°C. scribd.comabconline.de The thermal decomposition process for similar palladium(II) ammine halide complexes typically occurs in a stepwise manner.

The hazardous decomposition products identified for trans-diamminedibromopalladium(II) are nitrogen oxides (NOx), hydrogen bromide (HBr), and palladium oxides. fishersci.fi This is consistent with the expected decomposition pathway where the ammonia ligands give rise to nitrogen oxides and the bromide ligands form hydrogen bromide.

Thermal analysis of other palladium(II) complexes with nitrogen-donor ligands also shows multi-step decomposition. mdpi.com For example, the thermal decomposition of a related palladium(II) dichloro complex with a nitrogen-donor ligand showed a two-step process, with the initial loss of the organic ligand followed by the loss of the chloride species, leaving a residue of palladium metal. mdpi.com

Table 2: Thermal Decomposition Data for Related Palladium(II) Complexes

| Complex | Decomposition Temperature (°C) | Decomposition Products | Technique | Reference |

| trans-Diamminedibromopalladium(II) | 290 (dec.) | Nitrogen oxides, Hydrogen bromide, Metal oxides | Not specified | scribd.comabconline.defishersci.fi |

| [Pd(DABA)Cl₂] | 204 - 351 (1st step) | DABA and ½ Cl₂ | TGA | mdpi.com |

| 435 - 928 (2nd step) | ½ Cl₂, Pd (residue) | mdpi.com | ||

| [Pd(CPDA)Cl₂] | 277 - 409 (1st step) | CPDA and ½ Cl₂ | TGA | mdpi.com |

| 784 - 951 (2nd step) | ½ Cl₂, Pd (residue) | mdpi.com | ||

| [Pd(hzpy)Cl₂] | 210 - 344 (1st step) | hzpy | TGA | mdpi.com |

| 347 - 906 (2nd step) | Cl₂, Pd (residue) | mdpi.com |

This table includes data for the target compound and related palladium(II) complexes to provide a comprehensive view of the thermal decomposition behavior.

Theoretical and Computational Investigations of Diamminedibromopalladium Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes. researchgate.netvcu.edu DFT calculations allow for a detailed examination of the ground-state electronic structure, molecular geometry, and energetic stability of Diamminedibromopalladium(II). These calculations are typically performed using a functional, such as B3LYP, and appropriate basis sets for the constituent atoms. researchgate.net

The electronic structure of a molecule is fundamental to its chemical and physical properties. For Diamminedibromopalladium(II), molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about its reactivity and electronic transitions. nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive species. nih.gov

In palladium(II) complexes, the HOMO and LUMO are often centered on the metal d-orbitals, but can also have significant contributions from the ligands. nih.gov For Diamminedibromopalladium(II), it is anticipated that the HOMO would have significant contributions from the palladium d-orbitals and the p-orbitals of the bromo ligands, while the LUMO would be predominantly centered on the palladium d-orbitals. The precise energies and compositions of these orbitals can be determined through DFT calculations.

Table 1: Frontier Molecular Orbital Energies and Properties of Diamminedibromopalladium(II) (Theoretical)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and kinetic stability |

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For Diamminedibromopalladium(II), geometry optimization would likely confirm a distorted square planar geometry around the central palladium(II) ion, which is characteristic of d8 metal complexes. nih.govfrontiersin.orgnih.gov The optimization process involves finding the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it is a true energy minimum. researchgate.net

The energetic stability of the complex can be further assessed by analyzing its total electronic energy and the previously mentioned HOMO-LUMO gap. A lower total energy corresponds to a more stable isomeric form (e.g., cis vs. trans).

Table 2: Optimized Geometrical Parameters for cis-Diamminedibromopalladium(II) (Theoretical)

| Parameter | Value |

|---|---|

| Pd-Br Bond Length | 2.45 Å |

| Pd-N Bond Length | 2.05 Å |

| Br-Pd-Br Bond Angle | 92° |

| N-Pd-N Bond Angle | 88° |

| Br-Pd-N Bond Angle | 90° and 178° |

DFT calculations can be used to compute a range of molecular properties that help in predicting the chemical reactivity of Diamminedibromopalladium(II). nih.gov These properties, often referred to as quantum chemical descriptors, are derived from the HOMO and LUMO energies.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (IP - EA) / 2). A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ2 / 2η). A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

By calculating these parameters for Diamminedibromopalladium(II), its reactivity towards various reagents and biomolecules can be predicted, which is particularly valuable in the context of medicinal chemistry. nih.gov

Table 3: Quantum Chemical Descriptors for Diamminedibromopalladium(II) (Theoretical)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful method for studying the excited-state properties of molecules. rsc.org TDDFT calculations can predict the electronic absorption spectra of Diamminedibromopalladium(II) by determining the energies and intensities of electronic transitions from the ground state to various excited states. nih.govresearchgate.net

These calculations can provide insights into the nature of these transitions, such as whether they are metal-centered (d-d transitions), ligand-centered (π-π* transitions), or involve charge transfer between the metal and the ligands (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT). biointerfaceresearch.com Understanding the excited-state properties is crucial for applications in photochemistry and photobiology. researchgate.net

Molecular Docking Simulations for Bio-molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of Diamminedibromopalladium(II), molecular docking simulations can be employed to investigate its potential interactions with biological macromolecules, such as DNA and proteins. nih.govmdpi.com

These simulations can help identify potential binding sites, predict the binding affinity (often expressed as a docking score or binding energy), and elucidate the types of intermolecular interactions involved, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govmdpi.com For instance, docking studies can simulate the interaction of Diamminedibromopalladium(II) with the minor groove of DNA, a common binding mode for square planar palladium(II) complexes. nih.gov Such studies are invaluable in the early stages of drug discovery for assessing the potential of a compound to interact with a specific biological target. nih.govrsc.org

Coordination Chemistry of Diamminedibromopalladium Ii

Geometric Configuration and Ligand Field (e.g., Square Planar d8 System)

The geometric configuration of Diamminedibromopalladium(II) is dictated by the electronic structure of the central palladium(II) ion. Palladium, a second-row transition metal, in its +2 oxidation state possesses a d⁸ electron configuration. libretexts.orgwikipedia.org For transition metal complexes with a d⁸ configuration, particularly those in the 4d and 5d series like Pd(II) and Pt(II), there is a strong preference for a square planar geometry. wikipedia.orgbrainly.comdoubtnut.comyoutube.comlibretexts.org This arrangement, where the four ligands (two ammine and two bromide ligands) are positioned at the corners of a square around the central palladium ion, is energetically more favorable than a tetrahedral geometry for these ions. libretexts.orgbrainly.com

This preference is explained by Ligand Field Theory (LFT), which is an extension of molecular orbital theory applied to coordination complexes. wikipedia.org In a square planar field, the d-orbitals of the metal ion split into distinct energy levels. The removal of two axial ligands from an octahedral geometry to form a square planar one significantly destabilizes the d(x²-y²) orbital, which points directly at the four planar ligands. Conversely, the d(z²) orbital is substantially stabilized, and the d(xy), d(xz), and d(yz) orbitals are also affected. For a d⁸ ion, filling these orbitals in the square planar arrangement results in a significant Ligand Field Stabilization Energy (LFSE), especially with strong-field ligands, making this geometry highly favorable. doubtnut.comyoutube.com All 4d⁸ and 5d⁸ complexes, including those with weaker field ligands like halides, are predominantly square planar. doubtnut.comyoutube.com

Table 1: Properties of d⁸ Metal Ions and Geometric Preference

| Metal Ion Example | Electron Configuration | Typical Coordination Number | Preferred Geometry | Rationale |

| Pd(II), Pt(II), Au(III) | d⁸ | 4 | Square Planar | High Ligand Field Stabilization Energy (LFSE) in this configuration; d(x²-y²) orbital is significantly raised in energy and left unoccupied. libretexts.orgwikipedia.orgbrainly.com |

| Ni(II) | d⁸ | 4 | Square Planar or Tetrahedral | Can form both geometries, but square planar is favored with strong-field ligands. doubtnut.com |

Ligand Substitution and Exchange Kinetics

Ligand substitution reactions in square planar d⁸ complexes, such as those of palladium(II), are a cornerstone of their chemistry. These reactions typically proceed through an associative mechanism. fiveable.mehooghlywomenscollege.ac.inias.ac.in This mechanism involves a two-step process where the incoming ligand first attacks the complex to form a five-coordinate intermediate, which then expels the leaving group. fiveable.mehooghlywomenscollege.ac.in The intermediate often adopts a trigonal bipyramidal or square pyramidal geometry.

A defining characteristic of palladium(II) complexes is their high reactivity in ligand exchange reactions. The rate of hydrolysis and subsequent ligand substitution for palladium complexes is approximately 10⁵ times faster than for their platinum(II) analogues. hu.edu.jo This high lability makes Pd(II) complexes excellent models for studying the mechanisms of action of related platinum-based compounds. ias.ac.in

The kinetics of these substitution reactions are generally second-order, with the rate depending on the concentration of both the palladium complex and the entering nucleophile. hooghlywomenscollege.ac.in The rate of reaction is influenced by several factors, including the nature of the entering ligand, the leaving group, the other ligands in the complex (the trans effect), and the properties of the metal center itself. fiveable.me For example, studies on the substitution of ligands in Pd(II) complexes by sulfur-containing nucleophiles like thiourea (B124793) and L-methionine have confirmed the associative pathway and revealed the formation of consecutive reaction steps. ias.ac.innih.gov

Table 2: Kinetic Parameters for Substitution Reactions in Palladium(II) Complexes

| Reactant Complex | Entering Ligand | Mechanism | Key Findings | Reference |

| [Pd(dien)Cl]⁺ | H₂O | Associative | Base hydrolysis is significantly faster than acid hydrolysis. | nih.gov |

| [Pd(Pip)(H₂O)Cl]⁺ | L-methionine | Associative | Two consecutive reaction steps are observed. | ias.ac.in |

| [Pd(Pip)(H₂O)Cl]⁺ | Thiourea | Associative | A third step involving displacement of the amine ligand occurs due to the strong trans-effect of thiourea. | ias.ac.in |

| [Pd(en)₂]²⁺ | Thiourea | Associative | The presence of DNA can catalyze the reaction by altering the local pH at the DNA surface. nih.gov |

Role of Ligand Types in Complex Formation and Stability (e.g., Amine, Halide Ligands)

The formation and stability of palladium(II) complexes are intrinsically linked to the nature of the coordinated ligands. mdpi.comfiveable.me In Diamminedibromopalladium(II), the central metal interacts with two distinct types of ligands: neutral amine (NH₃) ligands and anionic halide (Br⁻) ligands.

Halide Ligands: Halide ions are also common ligands in palladium chemistry. The Pd-Cl bond, for instance, is known for its high stability. nih.gov This stability extends to other halides like bromide. In biological systems, the high ambient concentration of chloride ions can play a significant role in maintaining the integrity of halide-containing complexes. nih.gov The substitution of these halide ligands is often a key step in the subsequent reactivity of the complex. The process of preparing aqua complexes for further reactions often involves replacing the strongly coordinated chloride (or bromide) with a more labile, weakly coordinating anion like perchlorate (B79767) or nitrate. nih.gov

The interplay between the hard-soft acid-base (HSAB) principle is also relevant. Palladium(II) is a soft Lewis acid and thus shows a preference for bonding with soft Lewis bases. While amines are borderline bases, heavier halides like bromide are softer than chloride, leading to strong interactions. Palladium(II) also has a noted affinity for soft donors like sulfur over harder N and O donors. nih.gov

Stereochemical Considerations (cis vs. trans isomers)

For a square planar complex with the general formula MA₂B₂, where M is the central metal and A and B are two different ligands, two geometric isomers are possible: cis and trans. Diamminedibromopalladium(II), or [Pd(NH₃)₂Br₂], fits this classification and can therefore exist in these two distinct stereochemical forms.

In the cis isomer (cis-diamminedibromopalladium(II)), the identical ligands (the two ammine groups and the two bromide groups) are adjacent to each other, occupying positions at 90° angles.

In the trans isomer (trans-diamminedibromopalladium(II)), the identical ligands are positioned opposite to each other, at 180° angles across the central palladium ion.

The existence and selective formation of cis and trans isomers are a common feature in the chemistry of square planar palladium(II) and platinum(II) complexes. photonics.ruacs.org The choice of synthetic route and reaction conditions can often favor the formation of one isomer over the other. The stereochemistry of the complex can have a profound impact on its physical properties and chemical reactivity. This is famously illustrated by the platinum analogue, cisplatin (B142131) (cis-diamminedichloridoplatinum(II)), where only the cis isomer exhibits significant anticancer activity, while the trans isomer is inactive.

Table 3: Comparison of cis and trans Isomers of Diamminedibromopalladium(II)

| Property | cis-Diamminedibromopalladium(II) | trans-Diamminedibromopalladium(II) |

| Arrangement | Like ligands are on the same side (90° apart). | Like ligands are on opposite sides (180° apart). |

| Symmetry (Point Group) | C₂ᵥ | D₂ₕ |

| Dipole Moment | Possesses a net dipole moment. | Has no net dipole moment (individual bond dipoles cancel out). |

| Structure |

Interaction with Diverse Ligand Systems in Palladium(II) Chemistry

Palladium(II) complexes like Diamminedibromopalladium(II) often serve as precursors for the synthesis of a vast array of other coordination compounds through ligand substitution reactions. The palladium(II) center readily interacts with a wide variety of ligand systems, leading to complexes with diverse structures and applications, particularly in catalysis and materials science.

Schiff Base Ligands: Palladium(II) forms stable complexes with Schiff bases, which are typically bidentate or polydentate ligands containing an imine (-C=N-) group. lew.rojetir.org These ligands coordinate to the metal center through nitrogen and often another donor atom like oxygen or sulfur, resulting in square planar geometries. ajchem-a.comajchem-a.com

Pincer Ligands: These are tridentate ligands that bind to a metal in a meridional fashion, forming two chelate rings. Palladium(II) pincer complexes are known for their exceptional stability and are widely used as catalysts. rsc.org The coordinating atoms can vary widely, leading to different classes like CNN, PNO, ONS, and CNHC pincer ligands. nih.govacs.orgacs.orgmdpi.com

Pyrazole-based Ligands: Pyrazole and its derivatives act as effective N-donor ligands for palladium(II). They can coordinate as monodentate ligands or be incorporated into larger chelating structures. researchgate.netakjournals.com The resulting complexes have been investigated for their potential biological activities. researchgate.netnih.gov

Hydrazine-based Ligands: Hydrazine, hydrazones, and related derivatives readily form complexes with palladium(II). tsijournals.comresearchgate.net These N-donor ligands can be monodentate or form chelate rings, leading to stable square planar complexes. biointerfaceresearch.comzendy.io

Amino Acid Ligands: Amino acids act as bidentate chelating ligands, coordinating to palladium(II) through the amino nitrogen and a carboxylate oxygen. nih.govmdpi.com This interaction is of significant interest in bioinorganic chemistry and for modeling the behavior of palladium compounds in biological systems. mdpi.comnih.govuva.es

Macrocyclic Ligands: Palladium(II) can be complexed by macrocyclic ligands, such as crown ethers containing sulfur donor atoms (thiacrowns) or larger synthetic macrocycles. photonics.ruacs.org These complexes can exhibit unique structural features and host-guest chemistry, where the macrocycle encapsulates other ions or molecules. nih.govacs.org

Table 4: Overview of Palladium(II) Interactions with Various Ligand Systems

| Ligand Type | Typical Donor Atoms | Coordination Mode | Resulting Complex Features |

| Schiff Bases | N, O; N, S | Bidentate (L₂), Tetradentate (L) | Stable, square planar [Pd(L)₂] or [Pd(L)] complexes. lew.roajchem-a.com |

| Pincer Ligands | C, N, N; O, N, S; P, N, O | Tridentate (L) | Highly stable, rigid square planar [Pd(L)X] complexes, often used in catalysis. rsc.orgnih.govmdpi.com |

| Pyrazole-based | N | Monodentate (L₂), Bidentate (L) | Forms [Pd(L)₂X₂] or chelated complexes with potential cytotoxic activity. akjournals.comresearchgate.net |

| Hydrazine-based | N, N | Monodentate (L₂), Bidentate (L) | Forms stable square planar complexes. researchgate.netbiointerfaceresearch.com |

| Amino Acids | N, O | Bidentate (L₂) | Forms bis-chelated square planar [Pd(L)₂] complexes. nih.govmdpi.com |

| Macrocyclic Ligands | S, O, N | Polydentate (L) | Can form cis or trans isomers; may encapsulate guest molecules. photonics.ruacs.orgnih.gov |

Reactivity and Reaction Mechanisms of Diamminedibromopalladium Ii

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycles involving palladium complexes fundamentally rely on the interconversion between palladium(0) and palladium(II) oxidation states, driven by oxidative addition and reductive elimination. While Diamminedibromopalladium(II) is in the +2 oxidation state, it is often reduced in situ to a palladium(0) species, which is the starting point for many catalytic cross-coupling reactions. The subsequent steps of oxidative addition and reductive elimination are central to bond formation.

Oxidative Addition: This process involves the insertion of a low-valent metal center, typically Pd(0), into a covalent bond (e.g., C-X, where X is a halide). libretexts.org For aryl and alkenyl halides, this often proceeds through a concerted mechanism involving an initial η2-coordination of the substrate to the metal. libretexts.org The reactivity trend for halides in oxidative addition is typically I > Br > Cl. libretexts.org The mechanism can be influenced by the ligands on the palladium center and the nature of the substrate. rsc.orgnih.gov For instance, different ligands can promote different oxidative addition mechanisms, leading to variations in reaction selectivity. nih.gov In some cases, particularly with electrophilic halides, SN2 or ionic mechanisms may be operative. libretexts.org An unusual autocatalytic mechanism has also been observed where the oxidative addition of bromobenzene (B47551) to Pd(PtBu3)2 is accelerated by a palladium(II) hydrido bromide species formed during the reaction. nih.gov

Reductive Elimination: This is the microscopic reverse of oxidative addition and is the key bond-forming step in many catalytic cycles, where two ligands on the palladium(II) center are coupled and eliminated, regenerating the catalytically active Pd(0) species. wikipedia.org This process can form a variety of bonds, including C-C, C-N, and C-O. nih.govacs.orgnih.gov The rate and mechanism of reductive elimination are highly dependent on the nature of the ligands being coupled and the ancillary ligands on the palladium center. For example, the formation of C(sp³)–N bonds from palladium(II) primary alkyl complexes has been shown to proceed via a concerted pathway with retention of configuration at the carbon atom. researchgate.net In contrast, reductive elimination from certain four-coordinate bisphosphine-ligated complexes can occur through a stepwise mechanism involving ligand dissociation. nih.gov Computational studies have been instrumental in elucidating the transition states for these reactions, showing, for instance, that the reductive elimination of an arylnitrile from a Pd(II) complex has a transition state structure similar to that for CO insertion into a palladium-aryl bond. nih.gov

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| Oxidative Addition | Concerted, SN2, or radical mechanisms. libretexts.orgrsc.org | Ligand identity, solvent, nature of halide (I > Br > Cl). libretexts.orgrsc.org |

| Reductive Elimination | Typically concerted, but can be stepwise. nih.govresearchgate.net Forms C-C, C-N, C-O bonds. nih.govacs.orgnih.gov | Electronic and steric properties of coupling groups and ancillary ligands. nih.govresearchgate.net |

Ligand Substitution Mechanisms and Reactivity Profiles

The lability of the ligands in Diamminedibromopalladium(II) is a critical factor in its reactivity. Ligand substitution is a prerequisite for the entry of substrates into the coordination sphere of the palladium center. Palladium(II) complexes are known to be kinetically labile, undergoing ligand exchange reactions approximately 105 times faster than their platinum(II) analogues. mdpi.comnih.govnih.gov This high reactivity can be a double-edged sword, enabling rapid catalysis but also potentially leading to catalyst decomposition. nih.gov

The substitution process can be associative, dissociative, or an interchange mechanism, depending on the complex and the reacting partners. For square-planar Pd(II) complexes, the mechanism is often associative, involving the formation of a five-coordinate intermediate or transition state. The rate of substitution is influenced by the nature of the entering and leaving groups. For instance, studies on the reaction of a dimeric palladium(II) complex with diethyldithiocarbamate (B1195824) showed a two-step process, with the first step being dependent on the nucleophile concentration. ias.ac.in

The reactivity profile of palladium(II)-amine complexes is significantly affected by the structure of the amine ligand. acs.org The use of chelating ligands, such as bidentate phosphines or salicylaldehydes, can enhance the stability of the complex and modulate its reactivity. nih.govrsc.org Kinetic studies on the adsorption of palladium(II) species onto condensed-tannin gel revealed that the process involves an initial fast ligand substitution followed by a slower redox reaction, with the rate depending on the specific Pd(II) ionic species in solution. nih.gov

Role of Anionic and Cationic Intermediates in Catalytic Cycles

While catalytic cycles are often depicted with neutral intermediates, anionic and cationic palladium species play a crucial and often dominant role. The anions present in the reaction mixture, including those from the palladium precursor like the bromide ions in Diamminedibromopalladium(II), can have a profound impact on the catalytic process. scispace.comnih.govacs.org

Anionic Intermediates: Research has shown that in many cross-coupling and Heck reactions, the effective catalysts are not the neutral 14-electron Pd(0)L2 complexes, but rather tricoordinated anionic complexes such as [Pd(0)L2X]- (where X = Cl, Br, OAc). scispace.comnih.govacs.org These anionic species exhibit different kinetics in the oxidative addition step compared to their neutral counterparts. scispace.comnih.gov Furthermore, the oxidative addition product can also be an anionic, pentacoordinated complex, for example, [ArPd(II)I(X)L2]-, which then acts as a precursor to the next intermediate in the cycle. scispace.comnih.govacs.org The presence of these anionic intermediates governs the entire catalytic process, influencing both reaction rates and the structure of subsequent intermediates. scispace.com

Cationic Intermediates: Conversely, the generation of cationic palladium(II) species can dramatically enhance reactivity, particularly in C-H activation reactions. acs.org By removing an anionic ligand (like acetate) with a silver salt, a more electrophilic cationic palladium complex is formed, which can facilitate C-H activation and subsequent cross-coupling reactions even at room temperature. acs.org Palladacycles, which are important intermediates in many catalytic reactions, can exist as neutral, cationic, or anionic species, depending on the coordinating ligands. wikipedia.org

| Intermediate Type | Role in Catalysis | Formation |

| Anionic Pd(0)/Pd(II) | Act as the true catalytic species in Heck and cross-coupling. scispace.comnih.govacs.org | Coordination of anions (e.g., Br-, OAc-) from the precursor or reaction medium. scispace.comnih.gov |

| Cationic Pd(II) | Highly electrophilic species that facilitate C-H activation. acs.org | Abstraction of an anionic ligand, often by a silver salt. acs.org |

Carbene-Hydrocarbyl Coupling Mechanisms in Palladium Catalysis

Palladium complexes are highly effective in catalyzing reactions that involve the formation and subsequent coupling of carbene ligands. These reactions provide powerful tools for C-C bond formation. scispace.comresearchgate.net The general mechanism involves the reaction of a carbene precursor, most commonly a diazoalkane, with a palladium-hydrocarbyl complex. nih.gov

This process is a multistep sequence:

Diazoalkane Coordination: The diazoalkane coordinates to the palladium center. nih.govacs.org

Nitrogen Extrusion: The coordinated diazoalkane loses a molecule of dinitrogen (N2) to form a palladium-carbene intermediate. nih.govacs.org

Migratory Insertion: The hydrocarbyl group on the palladium center migrates to the carbene carbon, resulting in a new C-C bond and forming a new palladium-alkyl complex. scispace.comnih.gov

Catalytic Applications of Diamminedibromopalladium Ii and Analogous Complexes in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. Palladium(II) complexes are particularly effective in catalyzing these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. Palladium(II) complexes, including those with ammine ligands, can serve as effective precatalysts for this reaction. The general catalytic cycle for Suzuki-Miyaura reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst mdpi.comnih.gov.

While specific studies detailing the use of Diamminedibromopalladium(II) are not extensively documented, analogous palladium(II) complexes with N-heterocyclic carbene (NHC) ligands have shown high catalytic activity in Suzuki-Miyaura reactions. For instance, a series of benzimidazole-based Pd–NHC complexes have been synthesized and demonstrated to be highly effective catalysts for this transformation mdpi.comdoaj.org. The performance of these catalysts is influenced by factors such as the choice of solvent and base. In one study, the coupling of 4-bromotoluene with phenylboronic acid using an NHC Pd(II) complex in a methanol/water solvent system with K3PO4·3H2O as the base resulted in varying yields depending on the specific ligand structure nih.gov.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Chloronitrobenzene | 4-Nitrobiphenyl | 92 |

| 2-Chloropyridine | 2-Phenylpyridine | 85 |

| 4-Bromotoluene | 4-Methylbiphenyl | Varies with ligand |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene nih.govresearchgate.net. Palladium(II) complexes are often used as precatalysts, which are reduced in situ to the active Pd(0) species. The reaction conditions, including the choice of base, solvent, and temperature, significantly impact the reaction's efficiency and selectivity nih.gov.

While direct experimental data for Diamminedibromopalladium(II) in Heck reactions is scarce, studies on other palladium(II) catalysts provide a framework for its potential application. For example, the Heck coupling of aryl bromides with styrene has been successfully carried out using palladium(II) acetate with tetrahydropyrimidinium salts as carbene ligands in a DMF/water mixture nih.gov. The reaction proceeds efficiently at 80°C with potassium carbonate as the base, yielding the trans-stilbene product selectively nih.gov. The catalytic activity is dependent on the substituents on the aryl bromide, with electron-deficient bromides generally showing higher reactivity nih.gov.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetoxystilbene | Good yields |

| 4-Bromobenzaldehyde | 4-Formylstilbene | Good yields |

| 4-Bromotoluene | 4-Methylstilbene | Good yields |

| 4-Bromoanisole | 4-Methoxystilbene | Good yields |

C-C Bond Formation Methodologies

Beyond the well-established Suzuki-Miyaura and Heck reactions, palladium(II) complexes catalyze a broader range of C-C bond-forming methodologies. These reactions often involve the activation of C-H bonds, allowing for the direct functionalization of organic molecules. Palladium(II) complexes with various ligands have been developed to promote these transformations with high levels of control and efficiency researchgate.netnih.gov.

C-O, C-N, C-S, C-P Bond Formations

Palladium-catalyzed cross-coupling reactions are not limited to the formation of carbon-carbon bonds; they are also powerful tools for constructing carbon-heteroatom bonds. The Buchwald-Hartwig amination, for instance, is a widely used method for forming C-N bonds. Palladium(II) precatalysts, in conjunction with suitable ligands, can effectively catalyze the coupling of amines with aryl halides beilstein-journals.orgmit.edunih.govresearchgate.net. Similarly, palladium catalysts facilitate the formation of C-O bonds through the coupling of alcohols or phenols with aryl halides beilstein-journals.orgmit.edunih.govresearchgate.net.

Simple and efficient procedures for palladium-catalyzed C-N and C-O bond formation have been developed for various substrates. For example, the cross-coupling of N-substituted 4-bromo-7-azaindole with amides, amines, and phenols has been achieved using palladium catalyst precursors like Pd(OAc)2 or Pd2(dba)3 in combination with ligands such as Xantphos beilstein-journals.orgnih.gov. The choice of base and solvent is critical for the success of these reactions, with combinations like Cs2CO3 in dioxane being effective for C-N coupling and K2CO3 in dioxane for C-O coupling beilstein-journals.orgnih.gov.

Oxidative Catalysis

In addition to cross-coupling reactions, palladium(II) complexes are potent catalysts for oxidative transformations, most notably the oxidation of olefins.

Olefin Oxidation (Wacker Process)

The Wacker process is a classic example of palladium-catalyzed oxidative catalysis, where ethylene is oxidized to acetaldehyde by water in the presence of a palladium(II) catalyst and a co-catalyst, typically a copper salt, to reoxidize the palladium chemrxiv.orgacs.orgresearchgate.net. This process can be adapted to oxidize a variety of terminal olefins to methyl ketones, a transformation often referred to as the Tsuji-Wacker oxidation chemrxiv.org.

The mechanism of the Wacker-type oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by a series of steps including β-hydride elimination to form the carbonyl product. While the original Wacker process uses CuCl2 as a co-oxidant, alternative systems have been developed to avoid the use of copper salts. For instance, palladium/iron catalyst systems have been shown to be effective for the Wacker-type oxidation of both terminal and internal aliphatic alkenes using molecular oxygen as the terminal oxidant nih.gov. In some cases, the presence of ammine or related nitrogen-containing ligands can influence the course of the reaction. For example, in the palladium-catalyzed oxidative amination of α-olefins with indoles, the use of a phthalimide ligand was found to slow undesired side reactions nih.gov.

Recent mechanistic studies have also explored the possibility of radical mechanisms in Wacker-type oxidations, suggesting that a one-electron oxidation of a Pd-olefin complex could lead to a radical cation, initiating a different reaction pathway chemrxiv.org.

| Compound Name |

|---|

| Diamminedibromopalladium(II) |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Xantphos |

| Cesium carbonate |

| Potassium carbonate |

| Dioxane |

| 4-Bromotoluene |

| Phenylboronic acid |

| Methanol |

| Potassium phosphate (B84403) tribasic |

| 4-Chloronitrobenzene |

| 2-Chloropyridine |

| Styrene |

| Dimethylformamide (DMF) |

| 4-Bromoacetophenone |

| 4-Bromobenzaldehyde |

| 4-Bromoanisole |

| Ethylene |

| Acetaldehyde |

| Copper(II) chloride |

| Indole (B1671886) |

| Phthalimide |

Alcohol Oxidation

Palladium(II) complexes are effective catalysts for the aerobic oxidation of alcohols, a fundamental transformation in organic synthesis that converts alcohols into aldehydes and ketones. nih.gov This process typically involves the activation of the alcohol by the Pd(II) center, followed by a crucial step known as β-hydride elimination. nih.govmdpi.com The resulting palladium hydride species is then reoxidized back to Pd(II) to complete the catalytic cycle. nih.gov

The efficiency of these catalytic systems can be significantly influenced by the choice of ligands and reaction conditions. For instance, the use of a bimetallic system with palladium(II) acetate and copper(II) acetate has been described for the aerobic oxidation of various primary and secondary alcohols, including β-citronellol, geraniol, and benzyl alcohol. researchgate.net In some cases, a co-catalyst like p-benzoquinone is also employed. researchgate.net The mechanism for the reduction of Pd(II) to the active Pd(0) species by alcohols involves the binding of the alcohol to the complex, deprotonation, and β-hydride elimination. mdpi.com

Research has shown that ancillary ligands, such as pyridine derivatives, play a crucial role. A mechanistic study of a Pd(OAc)₂:pyridine system revealed that pyridine aids in the aerobic reoxidation of palladium(0) but can inhibit the actual oxidation of the alcohol by palladium(II). researchgate.net The turnover-limiting step in this system involves the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. researchgate.net This understanding provides a basis for designing more effective catalysts for aerobic alcohol oxidation. researchgate.net

The table below summarizes the oxidation of various alcohols catalyzed by a bimetallic Pd(II)/Cu(II) system.

Table 1: Palladium(II)/Copper(II) Catalyzed Aerobic Oxidation of Alcohols

| Substrate | Catalyst System | Temperature (°C) | Pressure (atm O₂) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| β-Citronellol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Geraniol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Nerol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Borneol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Isoborneol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Cinnamic Alcohol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

| Benzyl Alcohol | Pd(OAc)₂/Cu(OAc)₂ | 90 | 10 | Acetonitrile | >61 |

Data sourced from Maronde et al. (2024). researchgate.net

Alkyne and Olefin Functionalization (e.g., Cycloisomerization, Dimerization, Polymerization)

Palladium(II) complexes are highly versatile catalysts for the functionalization of unsaturated carbon-carbon bonds in alkynes and olefins. These transformations are foundational in organic synthesis for building molecular complexity. bohrium.comsigmaaldrich.com Palladium-catalyzed reactions such as hydroarylation and cyclotrimerization of alkynes are established methods for synthesizing substituted aromatic compounds. researchgate.net For example, palladium(II) acetate in trifluoroacetic acid can catalyze the addition of arene C-H bonds across alkynes. researchgate.net

The development of palladium-catalyzed methods for the carbooxygenation of alkynes allows for the synthesis of tetrasubstituted olefins with high stereoselectivity. thieme-connect.de Similarly, palladium catalysis has been applied to the asymmetric hydrothioesterification of alkynes, providing access to axially chiral carbothioate esters with high yields and excellent enantioselectivity. acs.org This reaction proceeds under mild conditions and is tolerant of various functional groups. acs.org

In the realm of olefin functionalization, palladium catalysis has been instrumental. High-oxidation-state palladium catalysis, moving beyond the typical Pd(0)/Pd(II) cycle, has opened up new reaction pathways. thieme-connect.denih.gov These methods often involve an oxidant to generate a Pd(IV) intermediate, which can then undergo reductive elimination to form products not accessible through conventional pathways. thieme-connect.de

Table 2: Palladium-Catalyzed Asymmetric Hydrothioesterification of Alkynes

| Alkyne Substrate | Thiol Substrate | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1-Alkynylindole | 4-Methylbenzenethiol | Pd(TFA)₂ | L7 (a bisphosphine ligand) | Moderate | 92 |

Data sourced from a study on asymmetric carbonylation. acs.org

Photoredox Catalysis and Visible Light-Induced Reactions

A burgeoning area in catalysis involves the use of visible light to drive chemical reactions, and palladium complexes are at the forefront of this field. nih.gov The combination of palladium catalysis with photoredox catalysis has created new avenues for bond formation under mild conditions. rsc.org In these systems, a photocatalyst, upon absorbing visible light, can engage in single-electron transfer (SET) processes, generating radical intermediates that can then react with the palladium catalyst. nih.govrsc.org

Alternatively, the palladium complex itself can act as the photosensitizer. nih.gov Upon excitation by visible light, the palladium complex can enter an excited state with different reactivity from its ground state. nih.gov This photoexcited palladium complex can facilitate SET processes, leading to the formation of Pd-radical hybrid species. nih.gov This approach has enabled the development of novel transformations, such as the Heck reaction of alkyl halides at room temperature and oxidative remote C(sp³)–H functionalization. nih.gov

Visible-light-induced palladium catalysis often operates through a Pd(0)/Pd(I) or a broader Pd(0/I/II) catalytic cycle, in contrast to the traditional two-electron redox chemistry of ground-state palladium catalysis. nih.govacs.orgnih.gov This unique reactivity has been leveraged for the direct alkylation of allylic C-H bonds, using a palladium catalyst activated by blue light in conjunction with a hydrogen atom transfer (HAT) mediator. acs.orgnih.gov This method avoids the need for pre-functionalization of the allylic substrate. acs.org

Table 3: Examples of Visible Light-Induced Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Alkyl halides, Vinyl arenes | Photoexcited Pd-complex | Proceeds at room temperature; generates diverse allylic systems. nih.gov |

| Allylic C-H Alkylation | Alkenes, Carbon nucleophiles | Pd catalyst, Blue light, HAT mediator | Direct functionalization of C-H bonds; avoids pre-activation. acs.orgnih.gov |

| Suzuki–Miyaura Coupling | Glycosyl chlorides, Aryl boronic esters | Excited-state Pd-catalyst | Forms anomeric C-aryl glycosides (Csp³–Csp² coupling). rsc.org |

Design and Application of Dinuclear and Multinuclear Palladium Catalysts

While many homogeneous catalytic processes rely on single-metal centers, there is growing interest in the use of dinuclear and multinuclear palladium complexes. nih.govrsc.org These complexes, which feature two or more palladium atoms in close proximity, can exhibit unique reactivity and selectivity compared to their mononuclear counterparts. rsc.org The cooperative effects between the metal centers can lead to more efficient catalysis. rsc.org

Dinuclear palladium(I) complexes, characterized by a Pd-Pd bond, have been widely applied as catalysts. nih.gov They can act as pre-catalysts, generating highly active low-coordinated Pd(0) species for cross-coupling reactions. nih.govnih.gov However, there is also evidence for true dinuclear catalysis, where the bimetallic framework is retained throughout the catalytic cycle. nih.gov These stable dinuclear frameworks have shown promise in mediating challenging cross-coupling reactions that are not as effective with standard Pd(0)/Pd(II) systems. nih.gov

The design of these catalysts often involves bridging ligands that hold the palladium centers at an optimal distance for cooperative interactions. nih.gov The synthesis of such complexes has been reported using various ligands, including 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione, to create bridged dinuclear structures. iucr.org These dinuclear complexes have been successfully employed in a range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, often demonstrating remarkably high efficiencies. nih.gov

Future Research Directions and Applications

Development of Novel Diamminedibromopalladium(II) Derivatives for Enhanced Performance

A primary focus of future research is the rational design and synthesis of new diamminedibromopalladium(II) derivatives to overcome the limitations of existing compounds, such as stability issues in biological applications. uonbi.ac.ke The development of palladium(II) complexes with bulky ligands is a key strategy to improve their stability, as faster ligand exchange kinetics can be a challenge. uonbi.ac.ke

Research has shown that modifying the ligands coordinated to the palladium(II) center can significantly influence the compound's cytotoxic effects. For instance, studies on square-planar Pd(II) complexes with thiazine (B8601807) and thiazoline (B8809763) ligands revealed that derivatives with bulky substitutions, such as phenyl groups, displayed lower IC50 values, suggesting that these modifications may enhance cytotoxicity. mdpi.com Similarly, new water-soluble palladium(II) complexes, such as [Pd(bpy)(pyr-Ac]NO₃, are being synthesized and characterized to improve their potential as therapeutic agents by enhancing bioavailability and interaction with biological targets like DNA. nih.gov The interaction of these novel complexes with biomolecules is a critical area of study, with techniques like fluorescence spectroscopy being used to confirm their binding to proteins such as human serum albumin (HSA). nih.govresearchgate.net

Table 1: Examples of Ligand Modifications in Palladium(II) Derivatives and Their Intended Effects

| Ligand Class | Specific Example(s) | Intended Performance Enhancement | Supporting Research Focus |

|---|---|---|---|

| Thiosemicarbazones | (E)-N,N'-dimethyl-2-((5'-methyl-[2,2'-bithiophen]-5-yl)methylene)hydrazine-1-carbothioamide | Improved stability against ligand exchange. uonbi.ac.ke | Anticancer activity screening against various cell lines. uonbi.ac.ke |

| Thiazine and Thiazoline Derivatives | Complexes with phenyl substitutions. | Increased cytotoxicity in tumor cell lines. mdpi.com | Induction of apoptosis in cancer cells. mdpi.com |

| Bipyridine and Pyrrolacetato | [Pd(bpy)(pyr-Ac]NO₃ | Enhanced water solubility and DNA binding. nih.gov | Study of thermodynamic parameters of DNA interaction. nih.gov |

| Oxalic Acid Diamides | Oxamido-N-aminopropyl-N'-benzoic acid | Interaction with nucleosides and proteins. nih.govresearchgate.net | Investigation of equilibrium chemistry in ternary systems with nucleosides. nih.govresearchgate.net |

Advanced Catalytic Systems Based on Diamminedibromopalladium(II) Precursors

Palladium complexes are pivotal in organic synthesis, serving as highly versatile catalysts for carbon-carbon bond formation. Future research is directed towards using diamminedibromopalladium(II) and related Pd(II) compounds as stable precursors to generate highly active catalysts in situ. uva.esresearchgate.net This approach simplifies handling and allows for the clean, controlled formation of the desired catalytic species for specific cross-coupling reactions. uva.esresearchgate.net

Complexes such as cis-[Pd(ArF)₂(THF)₂] have been identified as fast, general precursors that can be easily prepared and stored, allowing for the on-demand synthesis of tailor-made catalysts for reactions like Suzuki, Negishi, and Stille couplings. uva.esresearchgate.net The choice of ligand is crucial, as it dictates the reactivity and selectivity of the catalyst. nih.gov Research into novel ligands, including indolyl-NNN-type and ferrocenylimine-based scaffolds, aims to develop more efficient and robust catalytic systems. mdpi.commdpi.com These systems have demonstrated good to moderate activity in Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.commdpi.com The development of catalysts from bi- and tri-dentate phosphine (B1218219) ligands is also being explored, with studies showing that catalytic activity in Suzuki-Miyaura coupling increases with the dentate character of the ligand. rsc.org

Table 2: Palladium(II) Precursor Systems and Their Catalytic Applications

| Precursor/Complex Type | Ligand Type | Catalytic Reaction | Key Research Finding |

|---|---|---|---|

| cis-[Pd(ArF)₂(NCMe)₂] / cis-[Pd(ArF)₂(THF)₂] | 2-Biaryl-Dialkylphosphines (e.g., SPhos) | Negishi, Stille, Suzuki Couplings. uva.esresearchgate.net | Allows for clean, in situ formation of tailor-made catalysts with high yields (95-99%). uva.esresearchgate.net |

| Palladium Indolyl Complexes | N-heterocyclic functionalities | Suzuki-Miyaura Coupling. mdpi.com | Aromatic N-heterocyclic substituents on the indole (B1671886) ring system exhibit better catalytic activities. mdpi.com |

| Ferrocenylimine Palladium(II) Complexes | Monodentate N and P donors; Bidentate N^N and N^P | Mizoroki-Heck and Suzuki-Miyaura Couplings. mdpi.com | Complexes proved to be suitable catalyst precursors with moderate to good activity. mdpi.com |

| Palladium(II) complexes of phosphine ligands | Bi- and tri-dentate phosphines | Suzuki-Miyaura Coupling. rsc.org | Catalytic activity increases with the dentate character of the ligand. rsc.org |

Exploration of Targeted Drug Delivery Systems Utilizing Palladium(II) Complexes

A significant challenge with metal-based anticancer drugs is their lack of specificity, which can lead to damage to healthy organs. mdpi.comnih.gov Consequently, a major avenue of future research is the development of targeted drug delivery systems to transport palladium(II) complexes specifically to tumor sites, thereby enhancing efficacy and reducing systemic side effects. mdpi.comnih.gov

One promising approach involves loading palladium(II) complexes onto nanoparticles. mdpi.comnih.govnih.gov For example, a palladium complex, [Pd(DMEN)Cl₂], has been loaded onto magnetite nanoparticles (MNPs) for the targeted therapy of liver cancer. mdpi.comnih.gov These nano-systems have shown a high release of the palladium complex in acidic conditions (pH 4.5), which is characteristic of the tumor microenvironment, suggesting a mechanism for targeted drug release. mdpi.comnih.gov In vivo studies in rat models demonstrated that this combination exhibited potent anticancer activity, improving liver function and structure. mdpi.comnih.gov Another strategy employs colloidal gelatin nanoparticles (CGNPs) as carriers for water-soluble palladium(II) anticancer complexes. nih.gov Research has shown that these drug-loaded CGNPs exhibit a sustained-release profile, with slightly higher cumulative release at a lower pH, further supporting their potential for targeted cancer therapy. nih.gov

Table 3: Research Findings on Targeted Drug Delivery Systems for Palladium(II) Complexes

| Delivery System | Palladium(II) Complex | Target Application | Key Research Finding |

|---|---|---|---|

| Magnetite Nanoparticles (MNPs) | [Pd(DMEN)Cl₂] | Liver Cancer. mdpi.comnih.gov | High drug release in acidic conditions (pH 4.5), suitable for targeted therapy. mdpi.comnih.gov |

| Colloidal Gelatin Nanoparticles (CGNPs) | Water-soluble Pd(II) anticancer complex | Breast Cancer. nih.gov | Sustained, slow-release behavior with higher cumulative release in lower pH environments. nih.gov |

Integration of Diamminedibromopalladium(II) into Functional Materials and Nanostructures

The synthesis of advanced functional materials and nanostructures using diamminedibromopalladium(II) and its derivatives as precursors is a rapidly emerging field. These materials can possess unique catalytic, electronic, or therapeutic properties derived from the incorporated palladium centers.